molecular formula C6H15N3O2S B1269464 N,N-dimethylpiperazine-1-sulfonamide CAS No. 98961-97-8

N,N-dimethylpiperazine-1-sulfonamide

Cat. No. B1269464
CAS RN: 98961-97-8
M. Wt: 193.27 g/mol
InChI Key: NQZDGTYTTVHKPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds similar to N,N-dimethylpiperazine-1-sulfonamide, can be achieved through various methods. For example, a new synthesis route for sulfonamides has been developed by reacting p-nitrophenylsulfonates with a variety of amines, yielding sulfonamides with improved yields and potency as adenosine A2B receptor antagonists (Luo et al., 2006). Another approach involves the electrochemical and chemical synthesis of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine, showcasing the versatility of synthesis techniques (Sadegh Khazalpour & D. Nematollahi, 2015).

Molecular Structure Analysis

The molecular structure of N,N-dimethylpiperazine-1-sulfonamide and its derivatives has been studied in various contexts. For instance, the cocrystallization of N-donor type compounds with 5-sulfosalicylic acid has provided insights into the effect of hydrogen-bonding on supramolecular architectures, highlighting the structural versatility of piperazine-based compounds (Lei Wang et al., 2011).

Chemical Reactions and Properties

Sulfonamide derivatives, including N,N-dimethylpiperazine-1-sulfonamide, participate in a variety of chemical reactions, demonstrating a wide range of chemical properties. For example, copper-catalyzed intramolecular N-vinylation of sulfonamides leads to the efficient synthesis of heterocyclic enamines and macrolactams, showcasing the compound's reactivity and potential for generating complex molecular structures (Hongjian Lu et al., 2008).

Scientific Research Applications

Adenosine Receptor Antagonism

N,N-dimethylpiperazine-1-sulfonamide derivatives have been used in the development of potent adenosine A2B receptor antagonists. A novel method for sulfonamide formation was developed to overcome challenges in standard reactions, leading to compounds with significantly enhanced potency at A2B receptors. One such compound exhibited high selectivity and potency, suggesting potential applications in targeting adenosine receptors (Luo et al., 2006).

Structural Studies in Pharmaceutical Analysis

N,N-dimethylpiperazine-1-sulfonamide has been identified in the structural elucidation of novel pharmaceutical compounds. For example, its analogue was detected as an adulterant in an herbal dietary supplement, illustrating its relevance in the detection and analysis of pharmaceutical compounds (Reepmeyer et al., 2007).

Crystal Engineering and Host-Guest Chemistry

This compound is also significant in crystal engineering. Studies involving its crystallization with 5-sulfosalicylic acid have shed light on the effects of hydrogen-bonding in supramolecular architectures. These insights are valuable for understanding and designing molecular cocrystals (Wang et al., 2011).

Binding Studies in Biochemistry

In biochemistry, N,N-dimethylpiperazine-1-sulfonamide derivatives have been used as probes in binding studies. For instance, their binding to bovine serum albumin was studied to understand the nature of drug-protein interactions, contributing to our knowledge of pharmacokinetics (Jun et al., 1971).

Anticancer and Antiviral Research

Sulfonamide derivatives, including those related to N,N-dimethylpiperazine-1-sulfonamide, have been explored for their anticancer and antiviral properties. They exhibit various mechanisms of action, such as inhibition of carbonic anhydrase and matrix metalloproteinase, contributing to their potential as therapeutic agents (Scozzafava et al., 2003).

Antibacterial Activity

N,N-dimethylpiperazine-1-sulfonamide derivatives have been synthesized and tested for antibacterial activity, revealing their potential as antibacterial agents. These studies contribute to the development of new antibiotics and antibacterial compounds (Alsughayer et al., 2011).

Antioxidant and Neuroprotective Research

These derivatives have also been studied for their antioxidant and neuroprotective properties. Research has indicated their potential in treating conditions like age-related macular degeneration and neurodegenerative diseases (Randazzo et al., 2011).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include wearing protective gloves and clothing .

properties

IUPAC Name

N,N-dimethylpiperazine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O2S/c1-8(2)12(10,11)9-5-3-7-4-6-9/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZDGTYTTVHKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360256
Record name N,N-dimethylpiperazine-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethylpiperazine-1-sulfonamide

CAS RN

98961-97-8
Record name N,N-dimethylpiperazine-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 98961-97-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
B Cherfaoui, T Guo, HP Sun, WL Cheng, F Liu… - Bioorganic & Medicinal …, 2016 - Elsevier
We previously reported 4-(3-((6-bromonaphthalen-2-yl)oxy)-2-hydroxypropyl)-N,N-dimethylpiperazine-1-sulfonamide (1) as a novel heat shock protein 90 inhibitor with moderate activity…
Number of citations: 8 www.sciencedirect.com
H Jin, J Randazzo, P Zhang… - Journal of medicinal …, 2010 - ACS Publications
Analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide possessing a free radical scavenger group (FRS), chelating groups (CHL), or both (FRS + CHL) have been …
Number of citations: 47 pubs.acs.org
Y Demir, H Ceylan, C Türkeş… - Journal of Biomolecular …, 2022 - Taylor & Francis
Aldose reductase (AR) and sorbitol dehydrogenase (SDH) are important enzymes of the polyol pathway. In the current study, inhibitory effects of vulpinic acid (VA) carnosic acid (CA) …
Number of citations: 37 www.tandfonline.com
H Kawada, PF Kador - Journal of Medicinal Chemistry, 2015 - ACS Publications
Neurodegenerative diseases are associated with oxidative stress that is induced by the presence of reactive oxygen species and the abnormal cellular accumulation of transition metals…
Number of citations: 22 pubs.acs.org
C Türkeş, Y Demir, Ş Beydemir - ChemistrySelect, 2022 - Wiley Online Library
Polyol pathway enzymes, aldose reductase (EC 1.1.1.21; AR, ALR2), and sorbitol dehydrogenase (EC 1.1.1.14; SDH, SORD) have been widely investigated as the enzymes crucially …
SM Yang, NJ Martinez, A Yasgar… - Journal of medicinal …, 2018 - ACS Publications
Aldehyde dehydrogenases (ALDHs) are responsible for the metabolism of aldehydes (exogenous and endogenous) and possess vital physiological and toxicological functions in areas …
Number of citations: 67 pubs.acs.org
TL Gallinger, W Obermann… - Archiv der …, 2023 - Wiley Online Library
Schistosomiasis or bilharzia is caused by blood flukes of the genus Schistosoma and represents a considerable health and economic burden in tropical and subtropical regions. The …
Number of citations: 4 onlinelibrary.wiley.com
X Jiang, B Huang, WA Zalloum, CH Chen, X Ji… - European Journal of …, 2023 - Elsevier
Taking our previously reported HIV-1 NNRTIs BH-11c and XJ-10c as lead compounds, series of novel diarypyrimidine derivatives bearing six-membered non-aromatic heterocycles …
Number of citations: 4 www.sciencedirect.com
X Jiang, B Huang, FA Olotu, J Li, D Kang… - European Journal of …, 2021 - Elsevier
To yield potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) with favorable drug-like properties, a series of novel diarylpyrimidine derivatives targeting the tolerant …
Number of citations: 15 www.sciencedirect.com
B Paul, O Rahaman, S Roy, S Pal, S Satish… - European Journal of …, 2018 - Elsevier
TLR9 is one of the major innate immune receptors expressed in the endosomes of pDCs and B cells in humans. Aberrant TLR9 activation is implicated in several autoimmune and …
Number of citations: 16 www.sciencedirect.com

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